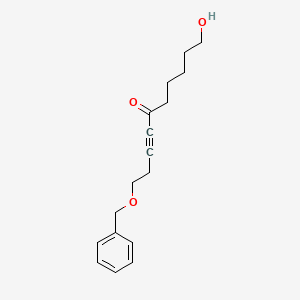
3-Decyn-5-one, 10-hydroxy-1-(phenylmethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Decyn-5-one, 10-hydroxy-1-(phenylmethoxy)- is a chemical compound with the molecular formula C17H22O3 and a molecular weight of 274.156894564 daltons . This compound is a type of chemical entity that belongs to the subclass of chemical compounds . It is characterized by the presence of a decyne backbone with a hydroxy and phenylmethoxy substituent.
Méthodes De Préparation
The synthesis of 3-Decyn-5-one, 10-hydroxy-1-(phenylmethoxy)- can be achieved through various synthetic routes. One common method involves the reaction of phenylmethanol with 3-decyn-5-one under specific reaction conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency.
Analyse Des Réactions Chimiques
3-Decyn-5-one, 10-hydroxy-1-(phenylmethoxy)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction can yield an alcohol .
Applications De Recherche Scientifique
This compound has several scientific research applications across different fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with various biomolecules. In medicine, it could be explored for its potential therapeutic properties, although specific applications would require further research. Industrially, it may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Decyn-5-one, 10-hydroxy-1-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. The hydroxy and phenylmethoxy groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, depending on the specific context and application .
Comparaison Avec Des Composés Similaires
3-Decyn-5-one, 10-hydroxy-1-(phenylmethoxy)- can be compared with other similar compounds, such as lamellarins and related compounds with biological interest . These compounds share some structural similarities but differ in their specific substituents and biological activities. The uniqueness of 3-Decyn-5-one, 10-hydroxy-1-(phenylmethoxy)- lies in its specific combination of functional groups and the resulting chemical and biological properties.
Propriétés
Numéro CAS |
616240-10-9 |
|---|---|
Formule moléculaire |
C17H22O3 |
Poids moléculaire |
274.35 g/mol |
Nom IUPAC |
10-hydroxy-1-phenylmethoxydec-3-yn-5-one |
InChI |
InChI=1S/C17H22O3/c18-13-7-2-5-11-17(19)12-6-8-14-20-15-16-9-3-1-4-10-16/h1,3-4,9-10,18H,2,5,7-8,11,13-15H2 |
Clé InChI |
LADBYEPLTHBULC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCCC#CC(=O)CCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



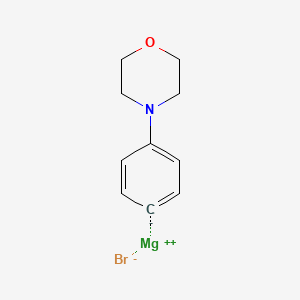
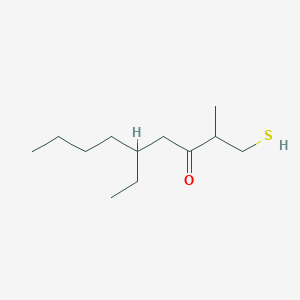
![6-[4-Chloro-5-(difluoromethyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B12577447.png)

![Pyrazine, 6-bicyclo[2.2.1]hept-5-en-2-yl-2,3-dihydro-2,5-dimethyl-](/img/structure/B12577455.png)
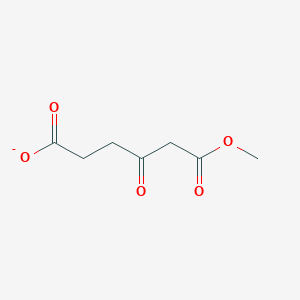
![1,3-Dioxolo[4,5-g]quinoline-7-carboxylicacid,6,8-dimethyl-(9CI)](/img/structure/B12577469.png)
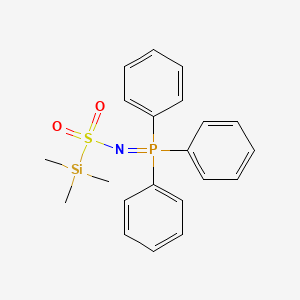
![N-[(1R,7R)-Bicyclo[5.2.0]nonan-8-ylidene]hydroxylamine](/img/structure/B12577483.png)
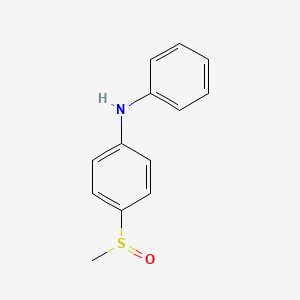
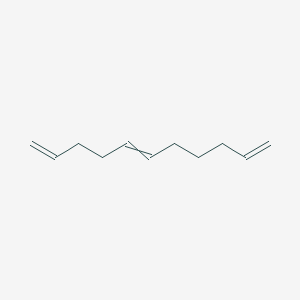
![5-Chloro-2-hydroxy-N-[5-(4-morpholinyl)-2-nitrophenyl]benzamide](/img/structure/B12577512.png)
![6-Oxo-3-[2-(2-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B12577519.png)
